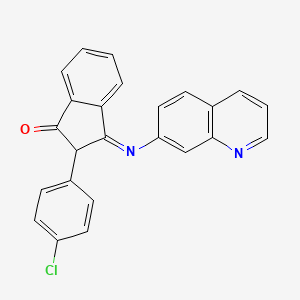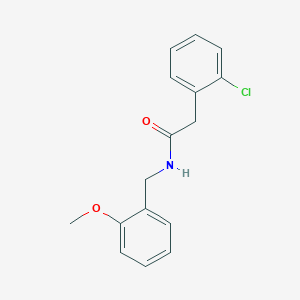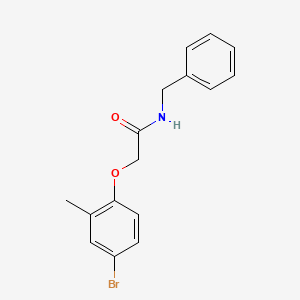![molecular formula C20H16BrClN2O2 B4887978 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887978.png)
4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide
説明
4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide, also known as BCOPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide has been used in various scientific research applications, including as a fluorescent probe for detecting DNA damage, an inhibitor of protein tyrosine phosphatases, and a photosensitizer for photodynamic therapy. 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other diseases.
作用機序
The mechanism of action of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide is complex and varies depending on the specific application. In general, 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide interacts with biological molecules, such as proteins and DNA, through covalent or non-covalent bonds, leading to changes in their structure and function. The exact mechanism of action of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide in each application needs to be further elucidated through detailed biochemical and biophysical studies.
Biochemical and Physiological Effects:
4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide has been shown to have various biochemical and physiological effects, such as inducing apoptosis in cancer cells, inhibiting protein tyrosine phosphatases, and causing DNA damage. The exact effects of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide depend on the concentration, exposure time, and cell type used in the experiments. Further studies are needed to determine the optimal conditions for using 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide in different applications.
実験室実験の利点と制限
One of the advantages of using 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide in lab experiments is its high selectivity and sensitivity for detecting DNA damage and protein tyrosine phosphatases. 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide has some limitations, such as its potential toxicity and the need for further optimization of the reaction conditions to improve the yield and purity of the compound.
将来の方向性
There are several future directions for research related to 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide. One potential direction is to investigate the use of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide as a photosensitizer for photodynamic therapy in cancer treatment. Another direction is to explore the potential of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are also needed to determine the optimal conditions for using 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide in different applications and to investigate its potential toxicity and side effects.
Conclusion:
In conclusion, 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide have been discussed in this paper. Further studies are needed to fully elucidate the potential of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide and to optimize its use in different applications.
特性
IUPAC Name |
N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2.BrH/c21-17-8-6-15(7-9-17)19(24)14-23-12-10-18(11-13-23)22-20(25)16-4-2-1-3-5-16;/h1-13H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKNQKCHBQYANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4887918.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)

![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)

![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)
![N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)
![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4887971.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B4887973.png)

![4-bromo-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4887988.png)
![3-(4-methoxyphenyl)-2-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4887992.png)